1-(Bromomethyl)-3,5-diethoxybenzene
Overview
Description
1-(Bromomethyl)-3,5-diethoxybenzene is an organic compound with the molecular formula C11H15BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the 1-position and two ethoxy groups at the 3- and 5-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3,5-diethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 3,5-diethoxytoluene. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3,5-diethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: 3,5-diethoxybenzoic acid.
Reduction: 3,5-diethoxytoluene.
Scientific Research Applications
1-(Bromomethyl)-3,5-diethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.
Chemical Biology: It is used in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3,5-diethoxybenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a transition state and subsequent release of the bromide ion.
Comparison with Similar Compounds
1-(Chloromethyl)-3,5-diethoxybenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-4-ethoxybenzene: Similar structure but with only one ethoxy group at the 4-position.
1-(Bromomethyl)-3,5-dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness: 1-(Bromomethyl)-3,5-diethoxybenzene is unique due to the presence of both bromomethyl and ethoxy groups, which confer specific reactivity and solubility properties. The ethoxy groups increase the compound’s lipophilicity, making it more soluble in organic solvents, while the bromomethyl group provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
1-(bromomethyl)-3,5-diethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-3-13-10-5-9(8-12)6-11(7-10)14-4-2/h5-7H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTNPLPOTDVPQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)CBr)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593620 | |
Record name | 1-(Bromomethyl)-3,5-diethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
238405-74-8 | |
Record name | 1-(Bromomethyl)-3,5-diethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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